molecular formula C17H16BrNO3 B2893550 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid CAS No. 1031756-56-5

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid

Cat. No.: B2893550
CAS No.: 1031756-56-5
M. Wt: 362.223
InChI Key: JKINRDQVBMXRQG-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is an organic compound that features a benzylamino group, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.

    Formation of the Butanoic Acid Moiety: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-4-(4-bromophenyl)-4-oxobutanoic acid
  • 2-(Benzylamino)-4-phenyl-4-oxobutanoic acid
  • 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid

Uniqueness

2-(Benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid is unique due to the presence of both the benzylamino and bromophenyl groups, which confer specific chemical and biological properties. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(benzylamino)-4-(4-bromophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKINRDQVBMXRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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